![molecular formula C18H17F4NO3 B4843850 3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4843850.png)
3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine
Overview
Description
3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine, also known as TFMP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of piperidine derivatives and has a unique structure that makes it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action of 3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine involves the inhibition of various enzymes and receptors. It acts as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, 3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine increases the levels of acetylcholine, which can help improve cognitive function. It also acts as a non-competitive inhibitor of nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses. By inhibiting these receptors, 3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine can reduce the excitability of nerve cells, which can help prevent seizures.
Biochemical and Physiological Effects:
3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to reduce the excitability of nerve cells, which can help prevent seizures. Additionally, 3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine in lab experiments is its unique structure, which makes it an attractive candidate for various research studies. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one of the limitations of using 3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine is its potential toxicity, which can make it difficult to use in vivo studies. Additionally, its inhibitory effects on various enzymes and receptors can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research involving 3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine. One area of research is the development of 3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine derivatives with improved selectivity and potency. Another area of research is the investigation of 3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine's potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and toxicity of 3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine in vivo studies.
Scientific Research Applications
3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine has been extensively studied for its potential use in drug discovery and development. It has been shown to have inhibitory effects on various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. These effects make it a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(3-methylpiperidin-1-yl)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO3/c1-10-3-2-6-23(8-10)18(24)14-5-4-11(26-14)9-25-17-15(21)12(19)7-13(20)16(17)22/h4-5,7,10H,2-3,6,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGISWNPCCNHKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl){5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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